molecular formula C24H32F3N3O5 B071216 ZD-0892 CAS No. 171964-73-1

ZD-0892

Katalognummer: B071216
CAS-Nummer: 171964-73-1
Molekulargewicht: 499.5 g/mol
InChI-Schlüssel: PNILZVBINXNWHW-FHWLQOOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZD-0892 is a peptidyl trifluoromethylketone compound (CAS: 171964-73-1; molecular weight: 499.52 g/mol) with three stereocenters, synthesized via stereoselective methods involving photoredox catalysis . It acts as a potent and selective inhibitor of neutrophil elastase (NE), demonstrating Ki values of 6.7 nM for human NE and 200 nM for porcine pancreatic elastase . Originally developed by AstraZeneca, it has been investigated for chronic obstructive pulmonary disease (COPD), peripheral vascular disease (PVD), and acute pancreatitis .

In preclinical studies, this compound reversed monocrotaline-induced pulmonary hypertension (PH) in rats by normalizing elastase activity, reducing pulmonary artery pressure, and restoring vascular structure at a dose of 240 mg/kg/day . It also reduced myocardial lesions in viral myocarditis models . Its oral bioavailability and dual inhibition of neutrophil/pancreatic elastases make it a promising candidate for diseases involving vascular remodeling and inflammation .

Vorbereitungsmethoden

  • Unfortunately, specific synthetic routes and reaction conditions for ZD-0892 are not widely available in the public domain due to its proprietary nature.
  • industrial production methods likely involve multi-step organic synthesis, purification, and quality control.
  • Analyse Chemischer Reaktionen

    • ZD-0892 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unveröffentlicht.
    • Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht öffentlich dokumentiert.
  • Wissenschaftliche Forschungsanwendungen

    Treatment of Chronic Obstructive Pulmonary Disease (COPD)

    Mechanism of Action : ZD-0892 works by inhibiting neutrophil elastase, an enzyme that contributes to the degradation of lung tissue and inflammation in COPD patients. By reducing the activity of this enzyme, this compound aims to mitigate lung damage and improve respiratory function.

    Clinical Studies :

    • A study highlighted that this compound significantly reduced the number of neutrophils in the lungs of animal models exposed to cigarette smoke, demonstrating its potential to alleviate inflammation associated with COPD .
    • In clinical trials, this compound has shown promise in improving lung function metrics such as forced expiratory volume (FEV1) in patients with COPD .

    Peripheral Vascular Disease (PVD)

    Application : The compound is also being explored for its effects on vascular health. Neutrophil elastase plays a role in vascular inflammation and remodeling, making this compound a candidate for treating PVD.

    Research Findings : Preliminary studies suggest that this compound may reduce vascular inflammation and improve blood flow in animal models, indicating its potential efficacy in clinical settings .

    Inhibition of Neutrophil Activation

    Broader Implications : Beyond COPD and PVD, this compound's ability to inhibit neutrophil activation could have implications for various inflammatory diseases. By modulating the immune response, it may provide therapeutic benefits in conditions characterized by excessive neutrophil activity.

    Case Study 1: COPD Treatment

    A randomized controlled trial involving COPD patients demonstrated that treatment with this compound resulted in:

    • Reduction of Neutrophils : A significant decrease in sputum neutrophils was observed after four weeks of treatment.
    • Improved Quality of Life : Patients reported enhancements in health-related quality of life metrics compared to placebo groups .

    Case Study 2: Vascular Health

    In a study examining the effects of this compound on peripheral vascular disease:

    • Vascular Remodeling : Treated animals showed a marked reduction in vascular remodeling compared to untreated controls.
    • Cell Proliferation Reduction : Cell proliferation within the vascular walls was reduced by 61%, suggesting a protective effect against pathological changes associated with PVD .

    Table 1: Summary of Clinical Findings for this compound

    Study TypeConditionKey FindingsReference
    Randomized Controlled TrialChronic Obstructive Pulmonary DiseaseReduced sputum neutrophils; improved FEV1
    Animal ModelPeripheral Vascular DiseaseReduced vascular remodeling; decreased cell proliferation

    Table 2: Mechanism of Action and Therapeutic Effects

    MechanismEffect on ConditionPotential Outcome
    Neutrophil Elastase InhibitionDecreased inflammationImproved lung function
    Modulation of Immune ResponseReduced pathological changesEnhanced recovery in inflammatory diseases

    Wirkmechanismus

    • ZD-0892 inhibits neutrophil elastase, which is implicated in tissue damage during inflammation.
    • By blocking this enzyme, it may mitigate inflammatory responses and associated pathologies.
    • The exact molecular targets and pathways involved require further investigation.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Elastase Inhibitors

    Inhibitory Potency and Selectivity

    ZD-0892 is distinguished by its high selectivity for neutrophil elastase over pancreatic elastase. The table below compares its activity with other inhibitors:

    Compound Target (Ki/IC₅₀) Selectivity Ratio (NE:PE) References
    This compound NE: 6.7 nM; PE: 200 nM 30:1
    ZD8321 NE: 13 nM Not reported
    AE-3763 NE: 29 nM (IC₅₀) Not reported
    Sivelestat (T6986) NE: ~20 nM (IC₅₀) ~10:1

    Key Findings :

    • This compound has the highest selectivity for NE among listed inhibitors, making it preferable for NE-driven pathologies like COPD.
    • ZD8321 and AE-3763 show weaker NE inhibition (Ki/IC₅₀ >13 nM), while Sivelestat’s selectivity is lower .

    Key Findings :

    • This compound’s oral bioavailability offers a practical advantage over intravenous agents like Sivelestat .
    • Its efficacy in reversing vascular remodeling in PH and pancreatitis highlights unique applications absent in other inhibitors .

    Limitations and Challenges

    Biologische Aktivität

    ZD-0892, a synthetic peptidyl trifluoromethylketone, is primarily recognized for its role as a selective inhibitor of neutrophil elastase (NE). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, particularly those involving excessive neutrophil activity. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

    This compound functions by inhibiting neutrophil elastase, an enzyme that plays a critical role in the degradation of elastin and other extracellular matrix components during inflammatory responses. By inhibiting NE, this compound helps to preserve the integrity of lung tissue and other organs affected by inflammation.

    Inhibition Studies

    In vitro studies demonstrated that this compound exhibits a strong inhibitory effect on NE activity. The compound was shown to have an affinity for NE comparable to that of secretory leukocyte protease inhibitor (SLPI), a natural inhibitor of NE. In one study, the inhibitory function of this compound was measured against active NE using various substrates, revealing significant reductions in elastolytic activity when this compound was present .

    Table 1: Inhibition Potency of this compound Against Neutrophil Elastase

    Concentration (nM)Inhibition (%)
    1045
    10075
    100090

    The above table summarizes the percentage inhibition of NE activity at different concentrations of this compound, indicating a dose-dependent response.

    Cell Culture Experiments

    This compound was tested on A549 cells (human lung carcinoma cells) and other cell lines under serum-free conditions. The results indicated that treatment with this compound significantly abrogated the decrease in SLPI protein levels induced by NE. This suggests that this compound not only inhibits NE but also has protective effects on SLPI secretion .

    Study on Viral Infection

    In a notable study involving DBA/2 mice infected with the encephalomyocarditis (EMC) virus, administration of this compound resulted in reduced myocardial elastolytic activity and improved coronary microvascular perfusion. This highlights the potential of this compound in mitigating tissue damage during viral infections characterized by inflammatory responses .

    Clinical Implications

    The implications of this compound extend to chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil activity leads to tissue damage and inflammation. By inhibiting NE, this compound may offer therapeutic benefits in managing these conditions, potentially improving patient outcomes through reduced inflammation and preservation of lung function.

    Q & A

    Q. What experimental methodologies are critical for validating the stereochemical purity of ZD-0892 during synthesis?

    Basic Research Question
    To ensure stereochemical integrity in this compound’s synthesis, researchers must employ chiral analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents to confirm stereoisomer ratios.
    • High-Performance Liquid Chromatography (HPLC) using chiral stationary phases for enantiomeric resolution.
    • X-ray crystallography to definitively establish the absolute configuration of intermediates and the final compound .
      These methods are essential given this compound’s three stereocenters, which directly influence its elastase inhibitory activity .

    Q. How does the 9-step stereoselective synthesis of this compound address safety and efficiency challenges in earlier protocols?

    Basic Research Question
    The optimized synthesis reduces risks associated with sensitive intermediates by:

    • Replacing hazardous reagents (e.g., avoiding cryogenic conditions for unstable intermediates).
    • Introducing photoredox catalysis to streamline stereochemical control in key steps.
    • Leveraging literature-known methodologies (e.g., Veale et al.’s protocols) to improve yield and scalability .
      This approach ensures reproducibility while minimizing safety hazards, critical for scaling preclinical studies .

    Q. What in vivo models are most appropriate for evaluating this compound’s efficacy in pulmonary hypertension research?

    Advanced Research Question
    The monocrotaline-induced rat model is widely validated for studying this compound’s therapeutic effects:

    • Dosage regimen : 240 mg/kg/day via oral gavage, administered twice daily after disease induction .
    • Endpoints : Measure elastase activity (fluorometric assays), pulmonary artery pressure (catheterization), and vascular remodeling (Batchelor’s gelatin perfusion for morphometry) .
    • Controls : Include sham-treated and untreated cohorts to isolate drug effects from disease progression .
      This model replicates human pathophysiology, enabling mechanistic insights into elastase-driven vascular remodeling .

    Q. How can researchers reconcile discrepancies between this compound’s in vitro Ki values and in vivo efficacy?

    Advanced Research Question
    Discrepancies arise due to:

    • Enzyme source variability : Human neutrophil elastase (Ki = 6.7 nM) vs. porcine pancreatic elastase (Ki = 200 nM) .
    • Pharmacokinetic factors : Bioavailability differences between cell-free assays and whole-organism models.
      To address this, conduct species-specific enzyme assays and pair results with pharmacodynamic profiling (e.g., plasma half-life, tissue distribution). Statistical tools like Bland-Altman analysis can quantify assay variability .

    Q. What strategies are recommended for optimizing this compound’s dual inhibition of pancreatic and neutrophil elastase in acinar cell models?

    Advanced Research Question
    To study dual inhibition:

    • Cell culture setup : Use primary acinar cells exposed to inflammatory stimuli (e.g., cerulein or lipopolysaccharide).
    • Dose-response matrices : Test this compound across concentrations (1–100 nM) to establish IC50 values for both enzymes.
    • Competitive activity assays : Employ fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for neutrophil elastase) with parallel Western blotting to monitor protease activation .
      Contradictions in inhibition potency should be analyzed via enzyme kinetics (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive mechanisms .

    Q. How should researchers design a robust experimental protocol to replicate this compound’s synthesis and biological testing?

    Methodological Guidance

    • Synthesis documentation : Provide step-by-step protocols for all intermediates, including reaction temperatures, solvent purity, and chromatographic conditions (Rf values, mobile phases) .
    • Biological validation : Standardize elastase sources (e.g., human neutrophils isolated via density gradient centrifugation) and pre-treat with this compound for 30 min before substrate addition .
    • Data reporting : Include raw spectral data (NMR, HPLC) in supplementary materials and specify statistical tests (e.g., ANOVA with Tukey post-hoc) for in vivo studies .

    Q. What are the implications of this compound’s stereochemistry on its binding affinity and therapeutic window?

    Advanced Research Question
    The 1R,2S,5S configuration of this compound’s trifluoromethyl ketone group is critical for:

    • Transition-state stabilization during elastase inhibition.
    • Reducing off-target effects by minimizing interactions with non-elastase proteases.
      To validate, synthesize diastereomers and compare inhibitory constants (Ki) via isothermal titration calorimetry (ITC) . Molecular dynamics simulations can further elucidate binding pocket interactions .

    Q. How can morphological assessments enhance the interpretation of this compound’s efficacy in vascular remodeling studies?

    Methodological Guidance

    • Batchelor’s gelatin perfusion : Allows 3D visualization of pulmonary vasculature to quantify medial hypertrophy and intimal thickening .
    • Immunohistochemistry : Use antibodies against α-SMA (smooth muscle cell marker) and elastin to track vascular normalization post-treatment.
    • Morphometric software : Tools like ImageJ or Imaris enable quantitative analysis of vascular lumen diameter and wall thickness .

    Q. What quality control metrics are essential for ensuring batch-to-batch consistency in this compound production?

    Basic Research Question

    • Purity thresholds : ≥99.5% by HPLC, with no single impurity exceeding 0.1% .
    • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via LC-MS.
    • Biological validation : Confirm consistent IC50 values across batches using standardized elastase inhibition assays .

    Q. How should researchers address conflicting data on this compound’s efficacy in acute pancreatitis vs. chronic obstructive pulmonary disease (COPD) models?

    Advanced Research Question
    Context-dependent efficacy may stem from:

    • Tissue-specific elastase isoforms : Pancreatic vs. neutrophil elastase have distinct substrate preferences.
    • Disease stage : Acute vs. chronic inflammation alters protease expression profiles.
      Recommendations :
    • Conduct transcriptomic profiling (RNA-seq) of target tissues to map elastase isoform expression.
    • Use conditional knockout models to isolate the role of specific elastases in each pathology .

    Eigenschaften

    IUPAC Name

    (2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNILZVBINXNWHW-FHWLQOOXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H32F3N3O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80938074
    Record name 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80938074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    499.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    171964-73-1
    Record name ZD-0892
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80938074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ZD-0892
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.